
Neurotensin, Gln(4)-
Übersicht
Beschreibung
4-Gln-neurotensin is a modified form of the neuropeptide neurotensin, which is a tridecapeptide consisting of 13 amino acids. Neurotensin was first discovered in 1973 in bovine hypothalami and is known for its ability to induce vasodilatation . 4-Gln-neurotensin has a glutamine residue at the fourth position, which can influence its biological activity and stability .
Wissenschaftliche Forschungsanwendungen
Pain Management
Research indicates that neurotensin and its analogs, including 4-Gln-neurotensin, may play a crucial role in modulating pain perception. Neurotensin receptors are implicated in the central nervous system's pain pathways. Studies suggest that 4-Gln-neurotensin can influence pain sensitivity and response to analgesics, making it a potential candidate for developing new pain management therapies.
Neurological Disorders
4-Gln-neurotensin has been investigated for its potential therapeutic effects on various neurological disorders such as schizophrenia and Parkinson's disease. Neurotensin is known to modulate dopaminergic pathways, which are often disrupted in these conditions.
- Schizophrenia : Research has shown that neurotensin levels are altered in patients with schizophrenia, suggesting that 4-Gln-neurotensin could be explored as a treatment option to restore neurochemical balance.
- Parkinson's Disease : The modulation of neuropeptide signaling pathways may help alleviate some symptoms associated with Parkinson's disease, making this compound a focus of ongoing studies.
Gastrointestinal Motility
4-Gln-neurotensin has demonstrated effects on gastrointestinal motility. A clinical study involving healthy volunteers showed that intravenous infusion of 4-Gln-neurotensin significantly altered the motility patterns of the duodenum and proximal jejunum. Specifically, it inhibited migrating motor complexes (MMCs), suggesting its role as an endocrine hormone involved in postprandial regulation of intestinal motility .
Cancer Therapy
Neurotensin receptors (NTSR1) are overexpressed in several malignancies, including pancreatic and colorectal cancers. The targeting of these receptors with neurotensin analogs like 4-Gln-neurotensin holds promise for cancer imaging and therapy.
- Cancer Imaging : NTSR1 expression is associated with poor prognosis in various cancers. Radiolabeled neurotensin analogs can be utilized for imaging tumors expressing these receptors, aiding in early diagnosis and treatment planning .
- Therapeutic Targeting : The use of 4-Gln-neurotensin as a therapeutic agent could enhance the efficacy of treatments targeting NTSR1-positive tumors by promoting cellular invasion and migration .
Mechanistic Studies
Recent studies have focused on understanding the kinetic mechanisms underlying neurotensin receptor interactions with ligands such as 4-Gln-neurotensin. Advanced techniques like NMR spectroscopy and hydrogen-deuterium exchange mass spectrometry have revealed insights into conformational changes within G protein-coupled receptors (GPCRs) upon ligand binding . This knowledge is critical for drug design efforts aimed at developing more effective therapeutic agents targeting neurotensin receptors.
Wirkmechanismus
Target of Action
Neurotensin, gln(4)-, also known as 4-Gln-neurotensin or Neurotensin, glutamine(4)-, primarily targets the neurotensin receptors . These receptors, namely Neurotensin receptor 1 (NTSR1), NTSR2, and NTSR3 (or sortilin 1), are found in both the central nervous system and the gastrointestinal tract . They play a significant role in promoting tumor cell proliferation, migration, and DNA synthesis .
Mode of Action
Neurotensin interacts with its receptors, leading to a series of changes. The effects of Neurotensin are mediated through mitogen-activated protein kinases, epidermal growth factor receptors, and phosphatidylinositol-3 kinases . The binding of neurotensin to NTS1 follows an induced-fit mechanism, where conformational changes occur after neurotensin binding .
Biochemical Pathways
Neurotensin and its receptors act in various molecular pathways. These include pathways involving mitogen-activated protein kinases, epidermal growth factor receptors, and phosphatidylinositol-3 kinases . Neurotensin also modulates other neurotransmitter systems such as the dopaminergic, glutamatergic, GABAergic, cholinergic, and serotonergic systems .
Pharmacokinetics
It is known that the expression of neurotensin is reduced by cold and norepinephrine in an a-adrenergic-dependent manner, suggesting a role in adipose thermogenesis .
Result of Action
The action of Neurotensin, gln(4)-, has been linked to various physiological and pathological conditions. In the central nervous system, it is thought to inhibit dopaminergic pathways and have opioid-independent analgesic properties . In the periphery, it is a major regulator of energy homeostasis . It has also been linked to inflammatory bowel disease and several cancers of the gut .
Action Environment
The action, efficacy, and stability of Neurotensin, gln(4)-, can be influenced by various environmental factors. For instance, cold and norepinephrine can reduce the expression of Neurotensin . Furthermore, traces of Neurotensin in pathologic environments have unraveled its dual nature .
Biochemische Analyse
Biochemical Properties
Neurotensin, gln(4)-, is involved in several biochemical reactions, primarily in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme aromatic L-amino acid decarboxylase, which is involved in the synthesis of neurotransmitters such as dopamine . Neurotensin, gln(4)-, increases the formation of Dopa in different brain regions, indicating its role in modulating neurotransmitter synthesis. Additionally, it interacts with monoamine oxidase, influencing the turnover of monoamines like dopamine, noradrenaline, and serotonin .
Cellular Effects
Neurotensin, gln(4)-, exerts significant effects on various cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by binding to neurotensin receptors, which are G-protein-coupled receptors. This binding activates intracellular signaling cascades, leading to changes in gene expression and cellular metabolism . Neurotensin, gln(4)-, also affects the release of neurotransmitters, thereby modulating synaptic transmission and neuronal communication. In non-neuronal cells, it can influence cell proliferation and differentiation, highlighting its role in broader physiological processes.
Molecular Mechanism
The molecular mechanism of action of Neurotensin, gln(4)-, involves its binding to specific neurotensin receptors on the cell surface. This binding triggers a series of intracellular events, including the activation of second messenger systems such as cyclic AMP and inositol triphosphate . These second messengers mediate various cellular responses, including changes in ion channel activity, enzyme activation or inhibition, and alterations in gene expression. Neurotensin, gln(4)-, can also modulate the activity of other signaling molecules, such as protein kinases, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Neurotensin, gln(4)-, can vary over time. Studies have shown that its stability and activity can be influenced by factors such as temperature, pH, and the presence of proteolytic enzymes . Over time, Neurotensin, gln(4)-, may undergo degradation, leading to a decrease in its biological activity. Long-term studies have indicated that sustained exposure to Neurotensin, gln(4)-, can result in adaptive changes in cellular function, such as receptor desensitization and altered gene expression patterns .
Dosage Effects in Animal Models
The effects of Neurotensin, gln(4)-, in animal models are dose-dependent. At lower doses, it can enhance neurotransmitter synthesis and release, leading to increased neuronal activity . At higher doses, it may exert toxic effects, such as neurotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have indicated that excessive doses of Neurotensin, gln(4)-, can lead to adverse effects, including neuronal damage and behavioral changes .
Metabolic Pathways
Neurotensin, gln(4)-, is involved in several metabolic pathways, particularly those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as aromatic L-amino acid decarboxylase and monoamine oxidase, influencing the levels of neurotransmitters like dopamine and serotonin . These interactions can affect metabolic flux and the overall balance of neurotransmitter levels in the brain. Additionally, Neurotensin, gln(4)-, may influence the activity of other metabolic enzymes, further modulating cellular metabolism.
Transport and Distribution
Within cells and tissues, Neurotensin, gln(4)-, is transported and distributed through various mechanisms. It can bind to specific transporters and binding proteins, facilitating its movement across cell membranes and within intracellular compartments . The distribution of Neurotensin, gln(4)-, can be influenced by factors such as receptor expression levels and the presence of other interacting molecules. Its localization and accumulation in specific tissues can impact its biological activity and overall physiological effects.
Subcellular Localization
The subcellular localization of Neurotensin, gln(4)-, plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications can influence its stability, interactions with other biomolecules, and overall biological activity. Understanding the subcellular localization of Neurotensin, gln(4)-, is essential for elucidating its precise mechanisms of action and physiological roles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Gln-neurotensin typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. The glutamine residue is incorporated at the fourth position during this sequence . The final peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of 4-Gln-neurotensin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and large-scale HPLC systems are used for purification. The use of advanced technologies ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Gln-neurotensin can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups suitable for SPPS.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Analog peptides with modified amino acid sequences.
Vergleich Mit ähnlichen Verbindungen
4-Gln-neurotensin is unique due to the presence of the glutamine residue at the fourth position, which can enhance its stability and biological activity. Similar compounds include:
Neurotensin: The unmodified form of the peptide.
[Gln4]-Neurotensin: Another analog with a glutamine residue at the fourth position.
Neurotensin C-terminal hexapeptide analogs: Modified peptides with variations in the C-terminal region.
These analogs are studied for their distinct biological activities and potential therapeutic applications .
Biologische Aktivität
4-Gln-neurotensin (4-Gln-NT) is a modified form of the neuropeptide neurotensin, which plays critical roles in various physiological processes, including vasodilation, modulation of neurotransmission, and regulation of pain perception. Neurotensin was first isolated from bovine hypothalami in 1973 and has since been recognized for its diverse biological activities. The substitution of glutamic acid with glutamine at the fourth position in 4-Gln-NT raises questions about its biological activity and receptor interactions compared to the native neurotensin sequence.
Structural Characteristics
4-Gln-neurotensin is a tridecapeptide composed of thirteen amino acids. Its structure significantly influences its interaction with neurotensin receptors (NTSR), particularly NTSR1. The synthesis of 4-Gln-NT is typically achieved through solid-phase peptide synthesis (SPPS), allowing precise control over its sequence and modifications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to analyze its conformation and stability.
The primary mechanism of action for 4-Gln-neurotensin involves its interaction with neurotensin receptors, particularly NTSR1. Research indicates that binding of neurotensin to NTSR1 follows an induced-fit mechanism , wherein conformational changes occur post-binding, leading to receptor activation. This activation triggers intracellular signaling pathways that result in various physiological effects, including vasodilation and modulation of gastrointestinal motility .
Physiological Roles
- Vasodilation : 4-Gln-neurotensin has been shown to induce vasodilation in various tissues, contributing to its hypotensive effects.
- Gastrointestinal Motility : It modulates lower esophageal sphincter (LES) pressure, affecting gastrointestinal transit and function .
- Pain Perception : The compound also plays a role in the modulation of pain, with implications for pain management therapies.
Experimental Findings
A study involving healthy volunteers demonstrated that 4-Gln-neurotensin effectively reduces LES pressure, highlighting its potential therapeutic applications in gastrointestinal disorders . Additionally, pharmacological profiling indicates that 4-Gln-NT exhibits unique binding affinities across different species, suggesting species-selective pharmacological profiles .
Data Table: Biological Activity Comparison
Peptide | Binding Affinity (Kd) | Physiological Effect | Species Selectivity |
---|---|---|---|
Neurotensin | 0.2 nM | Vasodilation, Pain modulation | Rat > Human |
4-Gln-Neurotensin | Not specified | Reduced LES pressure | Species selective |
Acetyl-neurotensin | Not specified | Insulin secretion modulation | Not specified |
Case Studies
- Vasodilatory Effects : In isolated rat duodenum studies, both neurotensin and 4-Gln-neurotensin induced relaxation at concentrations above 24 nM . This supports their role in modulating vascular tone.
- Gastrointestinal Studies : Research on the effects of neurotensin analogs has shown varying impacts on gastrointestinal motility, with implications for treating conditions like gastroesophageal reflux disease.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H122N22O19/c1-7-43(6)63(73(115)97-57(76(118)119)37-42(4)5)98-70(112)55(39-45-21-25-47(102)26-22-45)96-72(114)59-18-13-35-100(59)75(117)52(16-11-33-87-78(84)85)91-64(106)48(15-10-32-86-77(82)83)90-71(113)58-17-12-34-99(58)74(116)51(14-8-9-31-79)92-69(111)56(40-61(81)104)95-66(108)50(27-29-60(80)103)89-68(110)54(38-44-19-23-46(101)24-20-44)94-67(109)53(36-41(2)3)93-65(107)49-28-30-62(105)88-49/h19-26,41-43,48-59,63,101-102H,7-18,27-40,79H2,1-6H3,(H2,80,103)(H2,81,104)(H,88,105)(H,89,110)(H,90,113)(H,91,106)(H,92,111)(H,93,107)(H,94,109)(H,95,108)(H,96,114)(H,97,115)(H,98,112)(H,118,119)(H4,82,83,86)(H4,84,85,87)/t43-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQZWBXXRHNKCN-ISULXFBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H122N22O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1671.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61445-54-3 | |
Record name | Neurotensin, gln(4)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061445543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.